molecular formula C19H17FN2O3 B6549306 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 1040637-77-1

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6549306
CAS No.: 1040637-77-1
M. Wt: 340.3 g/mol
InChI Key: IIFAIVHYFCCNMG-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide features an acetamide backbone with two critical substituents:

  • A 1,2-oxazole ring substituted at position 5 with a 2-fluorophenyl group.
  • A 2-methylphenoxy group linked to the acetamide nitrogen.

This structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in pharmaceuticals for enhancing bioavailability, metabolic stability, and receptor binding .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-13-6-2-5-9-17(13)24-12-19(23)21-11-14-10-18(25-22-14)15-7-3-4-8-16(15)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFAIVHYFCCNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs containing heterocyclic rings, fluorophenyl groups, or acetamide backbones, as identified in the evidence.

Triazole-Based Analogs

Compound 54 ()
  • Structure : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide.
  • Comparison :
    • Replaces the 1,2-oxazole with a 1,2,4-triazole ring.
    • Retains the 2-fluorophenyl group but introduces a phenylsulfonyl substituent.
    • Impact : Triazoles enhance metabolic stability but may reduce planarity compared to oxazoles, altering receptor interactions .
Compound in
  • Structure: 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide.
  • Comparison: Features a sulfanyl linkage instead of a methylene bridge. 2-methoxy-5-methylphenyl substituent increases polarity vs. the target’s 2-methylphenoxy group. Impact: Sulfanyl groups may improve solubility but could increase susceptibility to oxidation .

Isoxazole Derivatives

Compound in
  • Structure: N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide.
  • Comparison: Shares the 1,2-oxazole core but substitutes the 2-fluorophenyl with a 4-fluorophenyl. Includes a cyclohexylamino propyl chain, enhancing lipophilicity. Impact: The 4-fluorophenyl orientation and bulky amine chain may affect target selectivity .
Compound in
  • Structure: 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide.
  • Comparison: Retains the acetamide-oxazole motif but replaces fluorophenyl with a sulfamoylphenyl group.

Thiadiazole and Pyrimidine Derivatives

Compound in
  • Structure : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide.
  • Comparison :
    • Substitutes the oxazole with a pyrimidine-thiol group.
    • Impact : Pyrimidines offer additional hydrogen-bonding sites but may reduce aromatic stacking efficiency .

Structural and Functional Analysis

Key Structural Determinants of Activity

  • Fluorophenyl Group : Enhances binding to hydrophobic pockets in receptors and improves metabolic stability .
  • Oxazole vs. Triazole :
    • Oxazole : Planar structure favors π-π stacking; lower metabolic stability.
    • Triazole : Increased stability but reduced planarity .
  • Phenoxy Substituents: 2-Methylphenoxy (target): Moderate lipophilicity. 2-Methoxyphenoxy (): Higher polarity due to methoxy group .

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound 1,2-Oxazole 5-(2-Fluorophenyl), 2-methylphenoxy ~370 g/mol Balanced lipophilicity, stability
Compound 54 () 1,2,4-Triazole 2-Fluorophenyl, phenylsulfonyl ~480 g/mol High metabolic stability
Compound 1,2,4-Triazole 2-Fluorophenyl, sulfanyl linkage ~390 g/mol Enhanced solubility
Compound 1,2-Oxazole 4-Fluorophenyl, cyclohexylamino ~450 g/mol High lipophilicity
Compound 1,2-Oxazole Sulfamoylphenyl, methoxyphenoxy ~430 g/mol Polar, hydrogen-bonding capacity

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